3-Fluorobenzene-1,2-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzene-1,2-diamine can be synthesized through various methods. One common approach involves the reduction of 3-fluoro-2-nitroaniline. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as Raney nickel. The reaction is typically carried out in an anhydrous ethanol solvent at room temperature under a hydrogen atmosphere .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow methodologies to enhance efficiency and safety. For instance, a continuous-flow double diazotization process can be employed, which addresses the challenges associated with the exothermic nature and thermal instability of diazonium intermediates . This method allows for better control over reaction conditions and can lead to higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino groups on the benzene ring activate the ring towards electrophilic substitution reactions.
Reduction: The nitro group in 3-fluoro-2-nitroaniline can be reduced to form this compound.
Diazotization: The amino groups can be diazotized to form diazonium salts, which can further undergo substitution reactions.
Common Reagents and Conditions:
Hydrogen gas and Raney nickel: for reduction reactions.
Hydrochloric acid and sodium nitrite: for diazotization reactions.
Electrophiles: such as bromine or nitric acid for electrophilic aromatic substitution.
Major Products:
Substituted benzene derivatives: depending on the electrophile used in the substitution reactions.
Fluorinated aromatic compounds: through diazotization and subsequent substitution reactions.
Scientific Research Applications
3-Fluorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluorobenzene-1,2-diamine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound towards its target. The amino groups can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
- 2-Fluorobenzene-1,3-diamine
- 4-Fluorobenzene-1,2-diamine
- 3-Chlorobenzene-1,2-diamine
Comparison: 3-Fluorobenzene-1,2-diamine is unique due to the specific positioning of the fluorine atom and amino groups, which can influence its reactivity and interactions with other molecules. Compared to 2-fluorobenzene-1,3-diamine, the 3-fluoro derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and applications. Similarly, the presence of a fluorine atom instead of a chlorine atom in 3-chlorobenzene-1,2-diamine can result in differences in reactivity and biological activity .
Properties
IUPAC Name |
3-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSCBKGRGMBEEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382329 | |
Record name | 3-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18645-88-0 | |
Record name | 3-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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